

Revolutionizing Solar Cell Manufacturing: Safer, Cheaper Alternatives to Cadmium Chloride

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A pivotal shift in the production of cadmium telluride (CdTe) solar cells is underway, replacing a toxic and expensive chemical with a benign, cost-effective, and equally efficient alternative. Magnesium chloride, a compound readily extracted from seawater, is proving to be a viable substitute for the hazardous **cadmium chloride** traditionally used in the critical "activation" stage of solar cell manufacturing.

For decades, the solar industry has relied on a **cadmium chloride** (CdCl₂) treatment to boost the efficiency of CdTe solar cells from under 2% to over 15%.[1] This process, known as activation, is essential for enhancing the performance of the solar cell by passivating the grain boundaries and forming the crucial photovoltaic junction at the interface of the cadmium telluride and cadmium sulfide layers.[2][3][4] However, the high toxicity and cost of **cadmium chloride**, approximately \$0.30 per gram, have been significant drawbacks, necessitating stringent safety measures and expensive disposal protocols.[1][5]

Researchers have now demonstrated that magnesium chloride (MgCl₂), a non-toxic salt used in everyday products like bath salts and tofu coagulants, can achieve the same efficiency levels as **cadmium chloride**.[1][6][7] This breakthrough discovery holds the promise of dramatically reducing manufacturing costs, with magnesium chloride priced at a mere \$0.01 per gram, and minimizing the environmental and health risks associated with **cadmium chloride**.[1][5]

Comparative Performance of Activation Treatments

The performance of solar cells is primarily evaluated by their power conversion efficiency (PCE), which is determined by three key parameters: open-circuit voltage (Voc), short-circuit



current density (Jsc), and fill factor (FF). Experimental data consistently shows that MgCl₂-treated CdTe solar cells exhibit performance metrics comparable to, and in some cases exceeding, those of cells treated with the standard CdCl₂ process.

| Treatment | Efficiency (η) | Open- Circuit Voltage (Voc) | Short- Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |
|---|-------------------|--------------------------------------|--|---------------------|-----------|
| No Activation | 4.44% | - | 11.86 mA/cm² | - | [8] |
| Cadmium Chloride (CdCl ₂) - Control | ~13.5% | - | - | - | [9] |
| Magnesium Chloride (MgCl ₂) - Solution | 11.92% | 760 mV | 27.02 mA/cm² | 0.58 | [8] |
| Magnesium Chloride (MgCl ₂) - Vapor | 13.5% | - | - | - | [9] |
| Magnesium Chloride (MgCl ₂) - Optimized | 15.7% | 0.857 V | - | - | [2][9] |
| Magnesium Chloride (MgCl ₂) - High Efficiency | >14% | - | - | - | [10][11] |



It is important to note that without any activation treatment, the efficiency of CdTe solar cells is exceptionally low, highlighting the necessity of this manufacturing step.[2] The optimized MgCl₂ treatment, which involved thinning the cadmium sulfide layer, yielded an impressive efficiency of 15.7%.[9]

Experimental Methodologies: A Closer Look

The successful implementation of magnesium chloride as an alternative activation agent involves specific and controlled experimental protocols. Researchers have explored various application methods, including solution-based and vapor-based treatments.

Solution-Based MgCl₂ Treatment:

- Etching: The CdTe surface is first etched using a nitric-phosphoric acid solution to clean the surface and prepare it for the activation treatment.[8][12]
- Immersion: The etched CdTe substrate is then immersed in a saturated solution of MgCl₂ in methanol for a duration of 60 seconds.[8]
- Annealing: Following immersion, the samples undergo a crucial annealing step in air at temperatures ranging from 400 to 430°C for 30 minutes.[8] This heat treatment facilitates the diffusion of chlorine into the CdTe layer, which is critical for passivation and recrystallization.
 [8]
- Final Etching: A second immersion in the nitric-phosphoric etching solution is performed to remove any residual magnesium compounds and to create a tellurium-rich surface, which aids in the formation of a good ohmic contact for the back electrode.[8]
- Back Contact Deposition: Finally, copper and gold are evaporated onto the CdTe layer to serve as the back electrical contact.[8]

Vapor-Based MgCl₂ Treatment:

An alternative method involves a vapor treatment where a glass slide coated with MgCl₂ is placed near the CdTe substrate in a tube furnace during the annealing process.[12] Optimal results for this method were achieved with an annealing temperature of 430°C for 40 minutes. [12]



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The Mechanism of Action: Passivation and Recrystallization

The activation process, whether using **cadmium chloride** or magnesium chloride, fundamentally alters the microstructure and electronic properties of the CdTe film. The primary mechanisms at play are recrystallization and passivation of defects.

- Recrystallization and Grain Growth: The chloride treatment promotes the growth of the CdTe crystal grains.[8] This reduces the density of grain boundaries, which are interfaces between individual crystals that can act as recombination centers for charge carriers (electrons and holes), thereby impeding the flow of current.[9]
- Passivation of Defects: Chlorine atoms diffuse into the CdTe material, particularly along the
 grain boundaries. This "passivates" the defects by satisfying dangling bonds and reducing
 the electronic trap states that would otherwise capture charge carriers.[2][9] This leads to an
 increase in the minority carrier lifetime and an overall improvement in the solar cell's
 efficiency.[8]

Studies have shown that MgCl₂ treatment leads to a slightly different recrystallization effect compared to CdCl₂, with a more preferred crystal orientation.[11] Furthermore, photoluminescence analysis has revealed that the defect landscape in MgCl₂-treated samples is different from that of CdCl₂-treated ones.[11]

Visualizing the Process and Logic

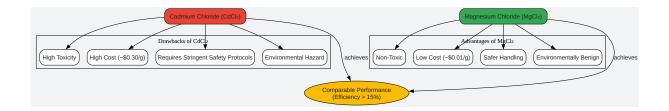
To better understand the workflows and the underlying logic of replacing **cadmium chloride** with magnesium chloride, the following diagrams are provided.





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Figure 1: A comparison of the manufacturing workflows for CdTe solar cells using the traditional **cadmium chloride** process and the alternative magnesium chloride process.



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Figure 2: A logical diagram illustrating the rationale for replacing **cadmium chloride** with magnesium chloride, highlighting the comparable performance alongside significant safety and cost benefits.

Conclusion and Future Outlook



The adoption of magnesium chloride as a substitute for **cadmium chloride** in CdTe solar cell manufacturing represents a significant advancement in the field of renewable energy. This innovation not only addresses the environmental and safety concerns associated with the traditional process but also presents a substantial opportunity for cost reduction, making solar energy more competitive with conventional power sources.[5] While long-term stability testing of MgCl₂-treated cells is an area for ongoing research, the current findings strongly support the transition to this safer and more economical alternative.[5] This development is a crucial step towards a more sustainable and environmentally friendly production of clean energy.

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